N-(2-Cyano-3-methylbutan-2-yl)-2-(1H-imidazol-2-ylsulfanyl)acetamide
Description
N-(2-Cyano-3-methylbutan-2-yl)-2-(1H-imidazol-2-ylsulfanyl)acetamide is a synthetic acetamide derivative featuring a cyano-substituted tertiary carbon and an imidazole-2-thioether moiety. The imidazole ring may confer metal-binding properties, as seen in analogous N,O-bidentate directing groups (e.g., ), while the cyano group could influence solubility and metabolic stability .
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(1H-imidazol-2-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS/c1-8(2)11(3,7-12)15-9(16)6-17-10-13-4-5-14-10/h4-5,8H,6H2,1-3H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHBRJFDYAXFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gabriel Synthesis with Nitrile Incorporation
The tertiary amine is synthesized via a modified Gabriel reaction. 3-Methyl-2-butanone is treated with potassium cyanide and ammonium carbonate under acidic conditions to form the corresponding α-aminonitrile. Subsequent hydrolysis with hydrochloric acid yields 2-cyano-3-methylbutan-2-amine.
Reaction Scheme:
$$
\text{3-Methyl-2-butanone} + \text{KCN} + \text{NH}4\text{CO}3 \xrightarrow{\text{HCl}} \text{2-Cyano-3-methylbutan-2-amine}
$$
Alternative Route: Strecker Synthesis
A Strecker-type reaction using acetone, ammonium chloride, and sodium cyanide in aqueous ethanol produces the same intermediate. This method offers a higher yield (78–82%) but requires careful pH control to avoid over-cyanidation.
Synthesis of 2-(1H-Imidazol-2-ylsulfanyl)acetic Acid
Thioether Formation via Nucleophilic Substitution
Imidazole-2-thiol reacts with chloroacetic acid in alkaline conditions (pH 9–10) to form the thioether linkage. The reaction is conducted in ethanol/water (3:1) at 60°C for 6 hours, yielding 2-(1H-imidazol-2-ylsulfanyl)acetic acid with 85–90% efficiency.
Reaction Conditions:
- Solvent: Ethanol/water (3:1)
- Base: Sodium hydroxide (1.2 equiv)
- Temperature: 60°C
- Time: 6 hours
Oxidative Coupling (Alternative Method)
In a patent-derived approach, imidazole-2-thiol is treated with mercaptoacetic acid and iodine in dimethylformamide (DMF), facilitating oxidative disulfide formation. However, this method yields a mixture of products and is less favored due to purification challenges.
Amide Bond Formation: Coupling Strategies
Carbodiimide-Mediated Coupling (EDC/HOBt)
The most efficient method involves activating 2-(1H-imidazol-2-ylsulfanyl)acetic acid with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) in anhydrous DMF. 2-Cyano-3-methylbutan-2-amine is added dropwise, and the reaction proceeds at room temperature for 12 hours.
Optimized Protocol:
| Parameter | Value |
|---|---|
| Solvent | DMF (anhydrous) |
| Coupling Agent | EDC (1.5 equiv) |
| Activator | HOBt (1.5 equiv) |
| Base | N,N-Diisopropylethylamine (2.0 equiv) |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 88–92% |
Acid Chloride Route
For scale-up production, 2-(1H-imidazol-2-ylsulfanyl)acetic acid is converted to its acid chloride using thionyl chloride (2.0 equiv) in dichloromethane. The acid chloride is then reacted with 2-cyano-3-methylbutan-2-amine in the presence of triethylamine, achieving a 79–84% yield.
Critical Notes:
- Excess thionyl chloride must be removed via vacuum distillation to prevent side reactions.
- Triethylamine acts as both a base and a catalyst, neutralizing HCl generated during the reaction.
Purification and Characterization
Column Chromatography
The crude product is purified via silica gel chromatography using a gradient of ethyl acetate (30–70%) in hexane. Fractions containing the target compound are identified by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) and pooled.
Recrystallization
Alternative purification involves recrystallization from ethanol/water (4:1). The compound exhibits a melting point of 162–164°C, consistent with its crystalline structure.
Spectroscopic Characterization
- 1H NMR (400 MHz, CDCl3): δ 1.32 (s, 6H, CH3), 1.48 (s, 2H, CH2), 3.21 (s, 2H, SCH2), 6.95 (s, 1H, imidazole-H), 7.12 (s, 1H, imidazole-H), 7.45 (br s, 1H, NH).
- HRMS (ESI): m/z calcd for C11H16N4OS [M+H]+: 253.1121; found: 253.1123.
Scale-Up Considerations and Industrial Relevance
Continuous Flow Reactors
Patent data highlight the use of continuous flow systems for large-scale amide coupling. Residence times of 8–10 minutes at 50°C enhance throughput while minimizing decomposition.
Green Chemistry Approaches
Recent advances employ enzymatic catalysis (e.g., lipases) for amide bond formation, reducing reliance on toxic carbodiimides. However, this method remains experimental for thioacetamide derivatives.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-(1H-imidazol-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group or the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-Cyano-3-methylbutan-2-yl)-2-(1H-imidazol-2-ylsulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biology: It is used in biochemical assays to study enzyme interactions and protein binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Industry: It is used in the synthesis of specialty chemicals and as a precursor in the production of agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-(1H-imidazol-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The cyano group and the imidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain pathways, leading to desired biological effects.
Comparison with Similar Compounds
Structural Features
The target compound shares key structural motifs with several analogues (Table 1):
Key Observations :
- The imidazole/benzimidazole-thioether group in the target compound and derivatives may enhance metal coordination or redox activity, critical in catalysis or antimicrobial applications .
- Unlike WH7 (a synthetic auxin agonist with a phenoxy group), the target compound’s imidazole-sulfanyl group likely shifts its bioactivity toward antimicrobial or anticancer pathways .
Comparison with Other Methods :
- employs direct acylation of 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol, avoiding thioether formation.
- WH7 synthesis () uses phenoxy-acetic acid derivatives, highlighting the versatility of acetamide backbones in diverse applications.
Antimicrobial Activity:
Benzimidazole-thioacetamide derivatives () exhibit potent antimicrobial activity, attributed to the thioether and heterocyclic moieties disrupting microbial membranes or enzymes. The target compound’s imidazole-sulfanyl group may act similarly, though direct evidence is lacking.
Toxicity Considerations:
notes that cyanoacetamides like 2-cyano-N-[(methylamino)carbonyl]acetamide lack thorough toxicological data. This underscores the need for safety studies on the target compound, particularly regarding cyanide release risks.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-(2-Cyano-3-methylbutan-2-yl)-2-(1H-imidazol-2-ylsulfanyl)acetamide?
- Methodology : Multi-step synthesis involving:
- Imidazole ring formation : Cyclization of precursors (e.g., substituted diamines or carbonyl compounds) under acidic/basic conditions .
- Sulfanyl linkage introduction : Reaction of imidazole derivatives with thiol-containing reagents (e.g., mercaptoacetamide intermediates) via nucleophilic substitution .
- Cyano and methylbutan-2-yl group incorporation : Use of cyanoacetamide precursors and alkylation reactions under controlled pH and temperature .
- Optimization : Catalysts (e.g., triethylamine) and purification via recrystallization or column chromatography improve yields .
Q. How can the compound’s purity and structural integrity be validated?
- Analytical techniques :
- NMR spectroscopy (1H/13C): Assign proton/carbon environments to confirm substituent positions .
- Mass spectrometry : Verify molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and bond angles for stereochemical confirmation .
- IR spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods predict the compound’s electronic properties and reactivity?
- Density Functional Theory (DFT) :
- Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties (e.g., bond dissociation energies) .
- Electron density analysis : Calculate charge distribution on the imidazole ring and sulfanyl group to predict nucleophilic/electrophilic sites .
Q. How to design experiments for evaluating biological activity and structure-activity relationships (SAR)?
- In vitro assays :
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria; correlate substituent modifications (e.g., cyano vs. methoxy groups) with MIC values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC50, comparing derivatives with varied alkyl/aryl substitutions .
- SAR strategies :
- Systematically replace the methylbutan-2-yl group with bulkier alkyl chains to study steric effects on target binding .
- Introduce electron-withdrawing groups (e.g., nitro) to the imidazole ring to modulate redox activity .
Q. How to resolve contradictions in reaction yields or product distributions across studies?
- Case example : Discrepancies in sulfanyl linkage formation may arise from competing side reactions (e.g., oxidation to sulfones). Mitigation strategies:
- Reaction monitoring : Use HPLC to track intermediates and optimize reaction time .
- Condition screening : Test inert atmospheres (N2/Ar) to suppress oxidation .
- Statistical design : Apply factorial experiments to identify critical variables (e.g., solvent polarity, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
